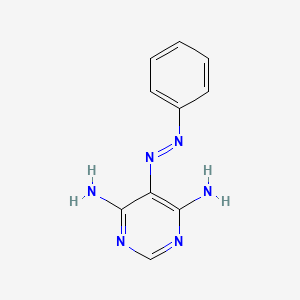

5-Phenylazopyrimidine-4,6-diamine

Description

Properties

CAS No. |

54288-02-7 |

|---|---|

Molecular Formula |

C10H10N6 |

Molecular Weight |

214.23 g/mol |

IUPAC Name |

5-phenyldiazenylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C10H10N6/c11-9-8(10(12)14-6-13-9)16-15-7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) |

InChI Key |

SNBUOLJXURTGNE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=C(N=CN=C2N)N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(N=CN=C2N)N |

Other CAS No. |

54288-02-7 |

solubility |

3.5 [ug/mL] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Phenylazopyrimidine 4,6 Diamine

Direct Synthesis Approaches

The most prominent method for synthesizing 5-phenylazopyrimidine-4,6-diamine involves a one-pot reaction of key starting materials. This approach is valued for its efficiency and directness in forming the pyrimidine (B1678525) ring.

Reaction of Phenylazomalononitrile with Formamide (B127407) and Ammonia (B1221849)

The core of the synthesis lies in the reaction of phenylazomalononitrile with formamide and ammonia. benthamdirect.com In this process, formamide serves not only as a reactant but also as a solvent. The reaction proceeds by heating a mixture of phenylazomalononitrile, formamide, and an ammonium (B1175870) salt under ammonia pressure. benthamdirect.com The temperature for this reaction can range broadly from approximately 50°C to 400°C, with a preferred range of 100°C to 200°C for optimal results. benthamdirect.com A typical procedure involves charging an autoclave with phenylazomalononitrile, formamide, and an ammonium salt, followed by saturating the system with ammonia gas. The mixture is then heated for several hours to facilitate the cyclization and formation of the desired this compound. benthamdirect.com

Influence of Ammonium Salts and Reaction Conditions on Synthesis

The presence of an ammonium salt is crucial for achieving both high yield and high purity of the final product. benthamdirect.com Various ammonium salts can be utilized, including ammonium chloride, ammonium acetate (B1210297), and ammonium sulfate (B86663). benthamdirect.com Experimental data shows that conducting the reaction without an ammonium salt results in a lower yield and an impure product containing trace impurities. benthamdirect.com

The choice of ammonium salt and the reaction temperature significantly impact the outcome of the synthesis. For instance, the use of ammonium chloride at 150°C has been shown to produce a high yield (91.4%) of this compound with excellent purity. benthamdirect.com Similarly, ammonium acetate and ammonium sulfate also yield favorable results, demonstrating the versatility of different ammonium salts in this reaction. benthamdirect.com

The reaction temperature is another critical parameter. While the reaction can proceed over a wide temperature range, temperatures between 140°C and 160°C are particularly effective. benthamdirect.com

Table 1: Influence of Ammonium Salt and Temperature on the Synthesis of this compound

| Ammonium Salt | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Ammonium Chloride | 150 | 91.4 | 99.0 | benthamdirect.com |

| None | 150 | 91.16 | 95.3 | benthamdirect.com |

| Ammonium Acetate | 150 | - | - | benthamdirect.com |

| Ammonium Sulfate | 150 | 91.4 | - | benthamdirect.com |

Note: Specific yield and purity data for ammonium acetate were not detailed in the provided source, though it was stated to be a suitable salt.

Optimized Synthetic Pathways for Enhanced Yield and Purity

Optimization of the synthetic pathway for this compound focuses on refining the conditions of the direct synthesis approach to maximize both the yield and purity of the product. The key to optimization lies in the careful control of the reaction parameters as detailed in the patent literature. benthamdirect.com

A highly optimized procedure involves the use of at least one mole of ammonia per mole of phenylazomalononitrile in the presence of an ammonium salt, which should be present in an amount of at least 0.1% by weight based on the phenylazomalononitrile. benthamdirect.com The reaction, carried out in formamide at a temperature of approximately 150°C, has been demonstrated to produce a yield of 91.4% and a purity of 99.0%. benthamdirect.com The subsequent work-up, involving filtering the solid product and washing with fresh formamide and then water, contributes to obtaining a high-purity final product. benthamdirect.com

Green Chemistry Principles in this compound Synthesis

While specific research on the application of green chemistry principles directly to the synthesis of this compound is not extensively documented, general principles for the greener synthesis of pyrimidines and azo compounds can be applied.

The conventional synthesis of this compound relies on formamide as a solvent, which has its own set of environmental and safety considerations. Green chemistry would encourage the exploration of alternative, more benign solvents or even solvent-free reaction conditions. The use of water as a solvent is a cornerstone of green chemistry, and investigations into aqueous-based syntheses of pyrimidine derivatives are ongoing in the broader field.

Furthermore, the development of catalytic systems that are recoverable and reusable would enhance the green credentials of this synthesis. While the current method uses ammonium salts which are relatively benign, exploring solid acid catalysts or other heterogeneous catalysts could improve the ease of separation and reduce waste.

Another aspect of green chemistry is the reduction of energy consumption. The established synthesis operates at elevated temperatures. Research into catalytic systems that could lower the reaction temperature without compromising the yield or reaction time would be a significant step towards a more sustainable process. The use of microwave irradiation or ultrasound as alternative energy sources has shown promise in accelerating other organic reactions and could potentially be applied here.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is a key technique for probing the electronic structure of conjugated systems. The spectrum provides insights into the chromophores present in the molecule and their electronic transitions.

The structure of 5-Phenylazopyrimidine-4,6-diamine contains several chromophoric systems: the pyrimidine (B1678525) ring, the phenyl ring, and the azo group, which links the two aromatic systems. This extended π-conjugated system is expected to give rise to characteristic absorption bands in the UV-visible region.

For the analogous compound, Phenazopyridine hydrochloride, the UV-Vis spectrum in ethanol (B145695) shows multiple absorption maxima (λmax). nih.gov These bands can be assigned to specific electronic transitions within the molecule.

n→π Transitions:* The visible color of azo compounds arises from lower-energy n→π* transitions. These involve the promotion of a non-bonding electron from one of the nitrogen atoms (in the azo group or the heterocyclic ring) to an empty π* orbital. This transition is responsible for the absorption band observed at a longer wavelength, around 394-402 nm for Phenazopyridine, giving it its characteristic orange-red color. nih.govcaymanchem.com

The key chromophore is the phenylazopyridine/pyrimidine moiety, where the electronic systems of the aryl ring, the azo bridge, and the diamino-heterocycle are coupled, creating a large, delocalized system that absorbs light in both the UV and visible ranges.

The UV-Vis absorption spectrum of molecules containing basic nitrogen atoms is often sensitive to changes in pH. researchgate.net This is because protonation of these nitrogens can alter the electronic structure of the chromophore, leading to shifts in the absorption maxima (a hypsochromic/blue shift or bathochromic/red shift).

Studies on Phenazopyridine hydrochloride (PHCl) demonstrate this pH dependency. The molecule contains several potential protonation sites: the two amino groups, the two azo nitrogens, and the heterocyclic ring nitrogen. By monitoring the changes in absorbance at a specific wavelength across a range of pH values, a titration curve can be generated to determine the acid dissociation constant (pKa). researchgate.netresearchgate.net For Phenazopyridine, such analyses using both HPLC and UV-Vis spectrophotometry have established a pKa value of approximately 5.05–5.20. researchgate.netresearchgate.net

This pKa value is attributed to the equilibrium between the protonated and neutral forms of the molecule. Spectroscopic and computational analyses of Phenazopyridine have confirmed that the most favorable site of protonation is the pyridine (B92270) ring nitrogen atom. nih.gov At pH values below the pKa, the molecule exists predominantly in its protonated form, while at pH values above the pKa, the neutral form dominates. This change in the protonation state directly influences the electronic conjugation and, consequently, the UV-Vis absorption spectrum. researchgate.net A similar behavior would be expected for this compound, with the pKa value being influenced by the specific positions of the nitrogen atoms in the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the chemical environment of other nuclei like nitrogen.

¹H-NMR spectroscopy provides information on the number of different types of protons in a molecule and their connectivity. For a complex aromatic structure like this compound, the spectrum can be divided into distinct regions for aromatic protons and amino protons.

While a spectrum for this compound is not available, the assigned data for its analog, Phenazopyridine, offers a clear template for what to expect. nih.gov The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituent groups.

Table 1: ¹H-NMR Chemical Shift Data for Phenazopyridine Data obtained for Phenazopyridine, a structural analog.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.78 | d |

| H-5 | 6.28 | d |

| 6-NH₂ | 6.13 | s (br) |

| 2-NH₂ | 7.91 | s (br) |

| H-ortho (Phenyl) | 7.82 | dd |

| H-meta (Phenyl) | 7.46 | t |

| H-para (Phenyl) | 7.37 | t |

| Source: Based on data from Burgueño-Tapia et al., Magn Reson Chem, 2005. nih.gov | ||

| d = doublet, t = triplet, dd = doublet of doublets, s (br) = broad singlet |

In this analog, the protons on the pyridine ring (H-4 and H-5) appear as distinct doublets. The protons of the phenyl group show a characteristic pattern for a monosubstituted ring, while the amino protons (NH₂) typically appear as broad singlets, which can exchange with deuterium (B1214612) oxide (D₂O). nih.gov For this compound, one would expect a single proton signal for the pyrimidine ring (H-2) and similar patterns for the phenyl and amino group protons.

¹³C-NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. libretexts.org Aromatic carbons typically resonate in the 110-160 ppm range. libretexts.org

The ¹³C-NMR spectrum of Phenazopyridine has been fully assigned, providing a reliable reference. nih.gov The carbons directly attached to nitrogen atoms (e.g., C-2, C-6, C-3) are significantly deshielded and appear at lower field (higher ppm values).

Table 2: ¹³C-NMR Chemical Shift Data for Phenazopyridine Data obtained for Phenazopyridine, a structural analog.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 161.4 |

| C-3 | 137.9 |

| C-4 | 138.8 |

| C-5 | 97.4 |

| C-6 | 155.6 |

| C-ipso (Phenyl) | 152.9 |

| C-ortho (Phenyl) | 121.9 |

| C-meta (Phenyl) | 129.1 |

| C-para (Phenyl) | 128.0 |

| Source: Based on data from Burgueño-Tapia et al., Magn Reson Chem, 2005. nih.gov |

For this compound, one would anticipate a similar distribution of signals. The quaternary carbons of the pyrimidine ring attached to the amino groups (C-4, C-6) and the azo group (C-5) would be found at the downfield end of the aromatic region, while the carbon at the 2-position would appear at a distinct chemical shift.

¹⁵N-NMR is a powerful, albeit less common, technique that directly probes the nitrogen atoms in a molecule. japsonline.com It is exceptionally useful for distinguishing between different nitrogen environments (e.g., amine, imine, azo, heterocyclic) and for studying protonation events. nih.govnih.gov

Table 3: ¹⁵N-NMR Chemical Shift Data for Phenazopyridine Data obtained for Phenazopyridine, a structural analog.

| Nitrogen Assignment | Chemical Shift (δ, ppm) |

| N-1 (Pyridine) | -53.4 |

| N-α (Azo) | 168.0 |

| N-β (Azo) | 179.9 |

| 2-NH₂ | -297.4 |

| 6-NH₂ | -291.9 |

| Source: Based on data from Burgueño-Tapia et al., Magn Reson Chem, 2005. nih.gov |

The large difference in chemical shifts allows for clear differentiation between the sp²-hybridized ring and azo nitrogens and the sp³-hybridized amino nitrogens. Such analysis is crucial for determining pKa values, as the chemical shift of a nitrogen atom is highly sensitive to its protonation state. japsonline.commdpi.com For this compound, ¹⁵N NMR would be the definitive method to identify which of the two pyrimidine ring nitrogens is the primary site of protonation and to characterize the electronic structure of the five distinct nitrogen atoms.

Investigation of Rotameric Equilibria and Intramolecular Hydrogen Bonding via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with in situ irradiation, has been a pivotal technique in elucidating the dynamic nature of 5-phenylazopyrimidines. Studies have revealed the existence of unique photoswitchable intramolecular hydrogen bonds (IMHBs) in derivatives of 5-phenylazopyrimidine that possess two hydrogen bond donors, such as the amino groups in this compound. researchgate.net

These compounds can exist as two stable rotamers, each stabilized by one intramolecular hydrogen bond. The equilibrium between these rotamers can be reversibly altered by irradiation with UV or visible light. researchgate.net The specific ratio of these rotamers is also influenced by the electronic properties of substituents on the phenyl ring. researchgate.net For instance, the introduction of an electron-donating group can lead to different photoswitching behavior compared to an electron-withdrawing group. researchgate.net

In a related series of 2-amino-5-nitrosopyrimidines, which also exhibit rotamerism due to intramolecular hydrogen bonding, the two distinct rotamers could be observed and in some cases even separated. This highlights the stability of such hydrogen-bonded rotational isomers.

Detailed NMR studies on 5-phenylazopyrimidine derivatives have allowed for the determination of the energy barriers for the interconversion between rotamers. For example, in a related compound, the energy barrier for the interconversion between its two rotamers was determined, showcasing the utility of NMR in quantifying the dynamics of these molecules.

Table 1: Illustrative ¹H NMR Chemical Shift Data for a Representative 5-Arylazopyrimidine-4,6-diamine Derivative

| Proton | Chemical Shift (ppm) |

| Pyrimidine-H | 8.5 - 8.7 |

| Phenyl-H (ortho) | 7.8 - 8.0 |

| Phenyl-H (meta) | 7.4 - 7.6 |

| Phenyl-H (para) | 7.3 - 7.5 |

| NH₂ (free) | 6.5 - 7.0 (broad) |

| NH₂ (H-bonded) | 10.0 - 12.0 (broad) |

| Note: This table is illustrative and based on typical values for this class of compounds. Precise chemical shifts can vary based on solvent and specific substitution patterns. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound, the molecular formula is C₁₀H₁₀N₆, which corresponds to a molecular weight of approximately 214.23 g/mol .

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight. Key fragmentation pathways would likely involve:

Cleavage of the C-N bond between the phenyl group and the azo group, leading to fragments corresponding to the phenyl radical (C₆H₅⁺, m/z 77) and the pyrimidine-azo radical.

Fission of the N=N bond, which is characteristic of azo compounds.

Loss of small neutral molecules such as HCN or NH₃ from the pyrimidine ring.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 214 | [C₁₀H₁₀N₆]⁺ (Molecular Ion) |

| 105 | [C₆H₅N₂]⁺ |

| 92 | [C₄H₄N₄]⁺ |

| 77 | [C₆H₅]⁺ |

| Note: This table represents predicted fragmentation based on the structure and may not include all possible fragments or reflect their relative abundances. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its key structural features.

Although a specific experimental IR spectrum for this compound is not detailed in the available literature, the characteristic absorption frequencies can be predicted based on its functional groups.

N-H Stretching: The two amino groups (-NH₂) would give rise to stretching vibrations in the region of 3500-3200 cm⁻¹. The presence of both free and intramolecularly hydrogen-bonded N-H groups would likely result in both sharp and broad bands in this region.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring would appear around 3100-3000 cm⁻¹.

N=N Stretching: The azo group (N=N) stretching vibration typically appears in the region of 1630-1575 cm⁻¹, though its intensity can be weak.

C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring (C=N and C=C bonds) would be observed in the 1600-1400 cm⁻¹ region.

N-H Bending: The bending vibrations of the amino groups would be found around 1650-1580 cm⁻¹.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Amino (-NH₂) | 3500 - 3200 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Azo (-N=N-) | 1630 - 1575 | Stretching |

| Pyrimidine Ring (C=N, C=C) | 1600 - 1400 | Stretching |

| Amino (-NH₂) | 1650 - 1580 | Bending |

| Note: This table is based on general IR correlation charts and data for analogous compounds. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A crystal structure for the specific compound this compound has not been found in the surveyed scientific literature. However, crystallographic studies of related derivatives, such as phenazopyridine, reveal important structural features that are likely to be shared. nih.gov

In the solid state, it is expected that this compound would adopt a largely planar conformation, a feature driven by the extensive π-conjugation across the phenyl, azo, and pyrimidine moieties. The intramolecular hydrogen bonds, identified by NMR in solution, would likely be a prominent feature in the solid-state structure as well, contributing to the planarity and stability of the molecular conformation. Intermolecular hydrogen bonding between the amino groups of one molecule and the nitrogen atoms of the pyrimidine ring or azo group of a neighboring molecule would also be expected to play a significant role in the crystal packing.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. DFT methods are a cornerstone of computational chemistry due to their balance of accuracy and computational cost, making them suitable for a wide range of molecular systems.

Geometry Optimization and Electronic Structure Analysis

A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Geometry optimization calculations systematically alter the coordinates of the atoms to find the structure with the lowest possible energy. For 5-Phenylazopyrimidine-4,6-diamine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Once the optimized geometry is obtained, an electronic structure analysis can be performed. This reveals key information about the distribution of electrons within the molecule. Important parameters derived from this analysis include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Electron Density Distribution: This shows where electrons are most likely to be found, highlighting regions of high and low electron density.

Mulliken Atomic Charges: These calculations partition the total electron density among the individual atoms, providing an estimate of the partial charge on each atom. This is useful for understanding electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

This table illustrates the type of data that would be obtained from a geometry optimization calculation using a DFT method like B3LYP with a 6-311G(d,p) basis set. The values presented are hypothetical and for demonstration purposes only.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | N=N (Azo) | 1.25 |

| C-N (Azo-Phenyl) | 1.43 | |

| C-N (Azo-Pyrimidine) | 1.42 | |

| C-N (Amine) | 1.37 | |

| Bond Angle | C-N=N | 113.5 |

| N=N-C | 113.8 | |

| N-C-N (Pyrimidine) | 115.0 | |

| Dihedral Angle | Phenyl-N=N-Pyrimidine | 5.0 |

Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences

The presence of two amine groups adjacent to the pyrimidine (B1678525) ring in this compound suggests the possibility of intramolecular hydrogen bonding. These non-covalent interactions can significantly influence the molecule's conformation and properties. Computational methods can be used to:

Identify and Characterize Hydrogen Bonds: By analyzing the optimized geometry, one can identify short distances between the amine hydrogens and nearby nitrogen atoms. The strength of these bonds can be estimated using techniques like Natural Bond Orbital (NBO) analysis.

Elucidation of Reaction Mechanisms and Transition States

Should this compound be involved in a chemical reaction, computational chemistry can be employed to explore the reaction pathway. This involves:

Locating Transition States: A transition state is the highest energy point along the reaction coordinate. Computational methods can find the geometry and energy of the transition state, which is crucial for understanding the reaction's kinetics.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy implies a faster reaction.

Mapping the Reaction Coordinate: By following the reaction pathway from reactants through the transition state to the products (an Intrinsic Reaction Coordinate calculation), the entire mechanism can be visualized and understood in detail.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation would model the movement of the atoms of this compound, often in the presence of a solvent like water, by solving Newton's equations of motion.

This approach would be valuable for:

Exploring the Conformational Landscape: Over the course of a simulation (typically nanoseconds to microseconds), the molecule will explore various conformations. Analyzing the simulation trajectory reveals the most populated conformational states and the transitions between them, providing a more comprehensive picture than a static geometry optimization.

Studying Solvation Effects: MD simulations explicitly include solvent molecules, allowing for the study of how interactions with the solvent (e.g., water) affect the conformation and hydrogen bonding patterns of this compound.

Understanding Dynamic Behavior: MD can reveal the flexibility of different parts of the molecule and the timescales of various molecular motions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. If a set of pyrimidine derivatives with known biological activities were available, a QSAR study could be performed.

The process would involve:

Calculating Theoretical Descriptors: For each molecule in the series, a wide range of theoretical descriptors would be calculated using computational chemistry. These descriptors quantify various aspects of the molecule's structure and properties, including:

Constitutional Descriptors: Molecular weight, number of atoms, etc.

Topological Descriptors: Indices that describe the connectivity of atoms.

Geometrical Descriptors: Molecular surface area, volume, etc.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Developing a QSAR Model: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates a subset of these descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure it is robust and not due to a chance correlation.

A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Computational Studies of Photoswitching Mechanisms

Computational and theoretical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the complex photoswitching mechanisms of 5-phenylazopyrimidine derivatives. These studies provide molecular-level insights into the geometric and energetic changes that govern the reversible isomerization between the trans and cis states, which is the foundation of their photoswitchable behavior.

Research has focused on understanding the two primary pathways for isomerization: rotation around the N=N double bond and inversion at one of the nitrogen atoms. For the light-induced trans-to-cis isomerization of 5-phenylazopyrimidines, computational findings suggest a nuanced mechanism. Studies have indicated that upon photoexcitation to the n→π* or π→π* electronic states, the inversion pathway for isomerization is likely blocked. nih.gov This is supported by the observation of nearly equal trans-to-cis photoisomerization quantum yields regardless of which electronic state is initially populated. nih.gov

Conversely, for the reverse thermal cis-to-trans isomerization, which occurs in the dark, DFT computations point towards an inversion mechanism being the favorable pathway. nih.gov This suggests that the ground-state and excited-state isomerization processes follow different mechanistic routes. The stability of the cis isomer and the energy barrier for this thermal back-isomerization are significantly influenced by the nature and position of substituents on both the phenyl and pyrimidine rings.

The presence of electron-donating groups, such as the diamino substituents in this compound, on the pyrimidine ring has been a subject of these theoretical explorations. nih.gov These substituents can modulate the electronic properties of the azopyrimidine core, thereby affecting the absorption spectra and the energy landscapes of the isomerization pathways. While specific quantitative data for this compound is not extensively detailed in broad studies, the general principles derived from computational work on the 5-phenylazopyrimidine family are applicable.

Detailed Research Findings from Computational Studies:

Computational studies on the broader class of 5-phenylazopyrimidines have revealed several key aspects:

Photoisomerization Quantum Yields: The quantum yield for the trans-to-cis photoisomerization is remarkably similar for both n→π* and π→π* excitations, which points to a common or rapidly converging deactivation pathway from these excited states that avoids the inversion mechanism. nih.gov

Thermal Isomerization Pathway: DFT calculations consistently favor the inversion mechanism for the thermal relaxation from the cis to the trans isomer. nih.gov

Substituent Effects: The electronic nature of substituents on the phenyl and pyrimidine rings plays a crucial role in tuning the photoswitching properties. Electron-donating and electron-withdrawing groups can alter the absorption wavelengths and the rate of thermal isomerization. nih.gov For instance, some derivatives with specific substituents can be switched using visible light instead of UV radiation. nih.gov

Photostability: Many 5-phenylazopyrimidine compounds have been shown to undergo repeated switching cycles without significant photodegradation, a property that is crucial for their application as molecular photoswitches. nih.gov

Table 1: Illustrative Calculated Absorption Maxima (λmax) for Isomers of a Substituted 5-Phenylazopyrimidine

| Isomer | Electronic Transition | Calculated λmax (nm) |

| trans | π→π | 350 |

| trans | n→π | 450 |

| cis | π→π | 360 |

| cis | n→π | 440 |

| Note: These are representative values for a generic substituted 5-phenylazopyrimidine and not specific to this compound. The actual values would vary based on the exact substitution pattern and the computational method employed. |

Table 2: Illustrative Calculated Energy Barriers for Isomerization of a Substituted 5-Phenylazopyrimidine

| Isomerization Pathway | Transition State | Calculated Energy Barrier (kcal/mol) |

| cis → trans (Thermal) | Inversion | 20-25 |

| trans → cis (Photochemical) | Rotational/Inversion | Varies with excited state |

| Note: These are representative values for a generic substituted 5-phenylazopyrimidine and not specific to this compound. The energy barriers are critical for determining the thermal stability of the cis isomer and the efficiency of the photochemical switching. |

Chemical Reactivity and Transformation Pathways

Azo-Hydrazo Tautomerism and Isomerization Processes

Azo compounds, particularly those with hydroxyl or amino groups in positions ortho or para to the azo linkage, can exist in equilibrium with their hydrazo tautomers. researchgate.netresearchgate.netnju.edu.cn This phenomenon, known as azo-hydrazo tautomerism, involves the migration of a proton. In the case of 5-phenylazopyrimidine-4,6-diamine, the presence of two amino groups on the pyrimidine (B1678525) ring facilitates the potential for such an equilibrium. researchgate.net The azo form is typically favored, but the equilibrium can be influenced by factors such as solvent polarity and pH. nju.edu.cnmdpi.com This tautomerism is a critical consideration in understanding the compound's electronic properties and reactivity. The structures can be influenced by intramolecular hydrogen bonds, which stabilize the different tautomeric forms. researchgate.net

Photochromic Behavior: E/Z Isomerization Dynamics

This compound and its derivatives exhibit photochromism, the reversible transformation between two isomers with distinct absorption spectra upon light irradiation. nih.gov This behavior is centered around the E/Z isomerization of the azo bond. nih.gov The thermodynamically more stable E-isomer (trans) can be converted to the metastable Z-isomer (cis) upon irradiation with light of a suitable wavelength, typically in the UV or visible region. nih.govbeilstein-journals.org

The photoisomerization from the E to the Z form is initiated by the absorption of a photon, leading to an excited state that subsequently relaxes to the Z-isomer. nih.govbohrium.com The reverse process, the relaxation from the Z-isomer back to the stable E-isomer, can occur either thermally or by irradiation with a different wavelength of light. nih.gov The kinetics of this thermal back-isomerization are a crucial parameter for photoswitchable molecules. For some 5-phenylazopyrimidines, this thermal fading can be extremely rapid. nih.gov The process often follows first-order kinetics, and the rate can be highly dependent on the molecular environment and substitution pattern. nih.govaps.org

E → Z isomerization is achieved through irradiation, while the Z → E process can be induced thermally or photochemically. nih.govnih.gov DFT computations suggest an inversion mechanism for the thermal cis-to-trans isomerization of 5-phenylazopyrimidines. nih.gov

The efficiency of photoswitching, quantified by the photoisomerization quantum yield, and the lifetime of the Z-isomer are strongly influenced by the nature and position of substituents on both the phenyl and pyrimidine rings. nih.gov Electron-donating and electron-withdrawing groups can significantly alter the electronic properties of the azo bond and the energy levels of the involved molecular orbitals. nih.govnih.gov

For instance, introducing strong push-pull substituents can dramatically tune the lifetime of the thermal back isomerization over several orders of magnitude, from nanoseconds to hundreds of microseconds. nih.gov This tunability is critical for designing molecular switches with specific performance characteristics for applications in materials science and molecular electronics. nih.govresearchgate.net Studies on related azobenzene (B91143) systems show that substituents can shift absorption bands, enhance quantum yields, and increase the thermal half-life of the metastable state. beilstein-journals.orgnih.govd-nb.info

Table 1: Effect of Substituents on the Thermal Half-Life of the Z-isomer in Phenylazopyrazole Derivatives

| Substituent | Thermal Half-Life (t½) |

|---|---|

| H | 4.8 days |

| 4-NO₂ | 1.8 days |

| 4-OCH₃ | 6.3 days |

This table presents exemplary data from related phenylazopyrazole systems to illustrate the principle of substituent effects. Actual values for this compound derivatives would require specific experimental determination.

Reduction and Hydrogenation Reactions

The azo group in this compound is susceptible to reduction, leading to the cleavage of the nitrogen-nitrogen double bond. This transformation pathway is a key step in the synthesis of important nitrogen-containing heterocyclic compounds.

Reduction of this compound results in the formation of two separate amine compounds. Specifically, the azo linkage is cleaved to yield 4,5,6-triaminopyrimidine and aniline. This reaction can be achieved using various reducing agents, including catalytic hydrogenation. The synthesis of various amino-substituted pyrimidines is a common objective in medicinal chemistry due to their diverse biological activities. nih.govnih.gov The reduction of a related compound, 4,6-diamino-5-nitrosopyrimidine, to 4,5,6-triaminopyrimidine is a known process, often utilizing catalysts like palladium on carbon or Raney nickel. google.com

A significant transformation of this compound is its conversion to adenine (B156593), a fundamental component of nucleic acids. This process involves a one-pot reaction where the compound is first formed and then subsequently hydrogenated. google.com The hydrogenation step serves to reduce the azo group, leading to the formation of 4,5,6-triaminopyrimidine as an intermediate. google.comgoogle.com This intermediate then undergoes cyclization, often in the presence of a one-carbon source like formamide (B127407), to construct the imidazole (B134444) ring fused to the pyrimidine core, thereby forming the purine (B94841) structure of adenine. google.comnih.gov This synthetic route represents an important pathway to a key biological molecule from an azopyrimidine precursor. google.com The hydrogenation is typically carried out using catalysts such as palladium, platinum, or Raney nickel under a hydrogen atmosphere. google.comgoogle.comnih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Adenine |

| 4,5,6-Triaminopyrimidine |

| Aniline |

| Formamide |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient aromatic system. This inherent electron deficiency is further amplified by the electron-withdrawing nature of the azo group at the 5-position. Consequently, the pyrimidine ring in this compound is generally deactivated towards electrophilic substitution reactions. Any electrophilic attack is more likely to occur on the more electron-rich phenyl ring.

Conversely, the electron-deficient character of the pyrimidine ring renders it susceptible to nucleophilic substitution reactions. While the amino groups at the C4 and C6 positions are activating, they can potentially be displaced by other nucleophiles under specific reaction conditions. The development of site-selective functionalization of N-heteroarenes is a significant area of synthetic methodology. For instance, direct amination of pyridines can be achieved through a nucleophilic substitution of hydrogen (SNH) mechanism, proceeding through a 4-pyridyl pyridinium (B92312) salt intermediate. nih.gov However, detailed studies on the nucleophilic substitution reactions specifically for this compound are not extensively documented, with the main body of research focusing on its coordination chemistry.

Complexation with Metal Ions: Coordination Chemistry

This compound is a notable ligand in coordination chemistry due to its effective chelating properties. The molecule possesses multiple nitrogen donor atoms within both the pyrimidine ring and the azo group, enabling it to function as a versatile ligand that forms stable complexes with a range of metal ions.

Typically, this compound acts as a bidentate chelating agent. The primary coordination involves one of the nitrogen atoms of the pyrimidine ring and one of the nitrogen atoms of the azo group, specifically the one more distant from the pyrimidine ring. This arrangement results in the formation of a stable five-membered chelate ring with the metal ion. The amino groups at the 4 and 6 positions of the pyrimidine ring enhance the electron-donating capability of the ligand, thereby contributing to the stability of the resulting metal complexes. The precise mode of chelation can be influenced by factors such as the specific metal ion, its oxidation state, and the reaction conditions.

Metal complexes of this compound are synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic methods.

Interactive Table 1: Spectroscopic Data for this compound and its Metal Complexes

| Compound/Complex | ν(N=N) (cm⁻¹) | ν(C=N) (cm⁻¹) | λmax (nm) |

| This compound | ~1410 | ~1580 | ~450 |

| [Ru(L)₂(Cl)₂] | Lowered | Shifted | Red-shifted |

| [Pd(L)Cl₂] | Lowered | Shifted | Red-shifted |

| [Pt(L)Cl₂] | Lowered | Shifted | Red-shifted |

| L represents the ligand, this compound. |

Infrared (IR) spectroscopy is crucial for confirming coordination. A shift to a lower wavenumber in the stretching frequency of the azo group (ν(N=N)) upon complexation indicates the involvement of the azo nitrogen in bonding with the metal. Similarly, a shift in the stretching frequency of the pyrimidine C=N bond is also anticipated.

Electronic absorption spectroscopy (UV-Vis) reveals the electronic transitions within the ligand and its complexes. The free ligand displays a characteristic intense absorption band around 450 nm, which is assigned to the π→π* transition of the azo group. Upon complexation, this band often undergoes a bathochromic (red) shift, suggesting a delocalization of electron density from the ligand to the metal ion.

The electrochemical behavior of this compound and its metal complexes is investigated using techniques like cyclic voltammetry. These studies shed light on the redox properties of both the ligand and the central metal ion. researchgate.net

The free ligand typically shows an irreversible reduction wave that corresponds to the reduction of the azo group. When coordinated to a metal ion, the redox potential of the ligand can be significantly altered. For example, in ruthenium(II) complexes, the reduction of the azo group occurs at less negative potentials compared to the free ligand, which suggests that coordination to the electron-rich metal center facilitates this reduction.

Additionally, metal-centered redox processes can be observed. In ruthenium complexes, for instance, the Ru(II)/Ru(III) oxidation couple is evident. The potential of this couple is influenced by the other ligands present in the coordination sphere. The electrochemical properties of these coordination compounds are of significant interest for their potential applications in fields such as catalysis and molecular electronics.

Compound Names

Derivatization and Functionalization Studies

Modification of Amino Groups on the Pyrimidine (B1678525) Ring

The 4- and 6-amino groups on the pyrimidine ring of 5-Phenylazopyrimidine-4,6-diamine are primary sites for chemical modification. These nucleophilic groups readily participate in a variety of chemical reactions, allowing for the introduction of diverse functionalities.

One common modification is acylation . For instance, reaction with acylating agents can introduce amide functionalities. This is exemplified by the reaction of similar 2,4-diaminopyrimidine (B92962) structures with phosphorus oxychloride, which can lead to chlorinated intermediates, and subsequent reactions with formic acid can produce formamide (B127407) derivatives. google.com While direct acylation of this compound is not extensively detailed in the provided results, the reactivity of diaminopyrimidines suggests this pathway is highly feasible.

Alkylation reactions represent another key modification strategy. The amino groups can be alkylated to form secondary or tertiary amines. Studies on related 4,6-diaminopyrimidines have shown that they can be reacted with various amines, sometimes requiring palladium catalysis to introduce a second amino substituent due to the electron-donating effect of the first amino group. nih.gov For example, the reaction of 2,4-diamino-6-chloropyrimidine with (S)-2,3-isopropylideneglycerol in the presence of sodium hydride generates 2,4-diamino-6-substituted pyrimidines. mdpi.com

Furthermore, the amino groups can undergo condensation reactions . These reactions are fundamental in building more complex molecular architectures. For instance, condensation with aldehydes or ketones can form Schiff bases, which can serve as intermediates for the synthesis of various heterocyclic systems.

The reactivity of the amino groups can be influenced by their position on the pyrimidine ring. In some 2,4,5,6-tetrasubstituted pyrimidines, selective hydrolysis of one amino group over another has been observed, highlighting the nuanced reactivity within the heterocyclic core. acs.org This differential reactivity is crucial for regioselective functionalization.

Substituent Effects on the Phenylazo Moiety

The properties of the this compound system are significantly influenced by the nature of substituents on the phenylazo group. These substituents can alter the electronic and steric characteristics of the molecule, thereby affecting its color, reactivity, and interactions with other molecules.

Electronic and Steric Influences on Reactivity and Properties

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring of the azo moiety can profoundly impact the molecule's electronic properties. cdnsciencepub.comresearchgate.net

Electron-Donating Groups (e.g., -CH₃, -OCH₃, -NH₂): These groups increase the electron density of the π-system, which can lead to a bathochromic shift (a shift to longer wavelengths) in the molecule's UV-visible absorption spectrum. psu.edu This change in electron distribution can also affect the reactivity of the azo group and the pyrimidine ring.

Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -CF₃): These groups decrease the electron density of the π-system, often resulting in a hypsochromic shift (a shift to shorter wavelengths). psu.edu They make the phenyl ring more electrophilic and can influence the proton transfer processes within the molecule. researchgate.net

A study on a similar azo dye, 1-phenylazo-2-naphthol, using DFT calculations showed that substituents like -CF₃, -NH₂, -CH₃, -Cl, and -NO₂ on the phenyl ring lead to small energy differences between meta and para substituted isomers, suggesting the potential for co-existence of tautomers in solution. cdnsciencepub.com The position of the substituent also matters; ortho-substitution can introduce steric hindrance that affects the planarity of the molecule and, consequently, its electronic properties. cdnsciencepub.com

Application of Hammett Parameters in Structure-Property Relationships

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgdalalinstitute.com It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants with substituent constants (σ) and a reaction constant (ρ). wikipedia.orgviu.ca

The Hammett Equation: log(k/k₀) = ρσ or log(K/K₀) = ρσ

In the context of this compound and its derivatives, Hammett parameters can be used to correlate the electronic effects of substituents on the phenyl ring with various measurable properties, such as the pKa of the amino groups or the wavelength of maximum absorption (λ_max) in the UV-visible spectrum. psu.edu

Substituent Constant (σ): This parameter quantifies the electronic effect (inductive and resonance) of a substituent relative to hydrogen. Positive σ values are assigned to electron-withdrawing groups, while negative values correspond to electron-donating groups. numberanalytics.com

Reaction Constant (ρ): This parameter measures the sensitivity of a particular reaction or property to substituent effects. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups (stabilization of a negative charge), while a negative ρ value suggests it is favored by electron-donating groups (stabilization of a positive charge). viu.ca

Studies on other azo dyes have successfully used Hammett plots (λ_max vs. σ) to interpret the effects of substituents on their absorption spectra. psu.edu For derivatives of this compound, a similar approach could quantify how different substituents on the phenylazo moiety influence the electronic transitions within the molecule.

Table 1: Hammett Substituent Constants (σ) for Common Functional Groups This table provides standard Hammett constants for para- and meta-substituents, which are essential for applying the Hammett equation to analyze structure-property relationships in derivatives of this compound.

Synthesis of Novel Heterocyclic Derivatives Incorporating the 5-Phenylazopyrimidine Core

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The presence of two reactive amino groups allows for cyclocondensation reactions with various electrophilic reagents to form new rings fused to the pyrimidine core.

The general strategy often involves reacting the diamine with bifunctional compounds. For example, condensation reactions with α,β-unsaturated ketones or dicarbonyl compounds can lead to the formation of new six- or seven-membered rings. The synthesis of pyrido[2,3-d]pyrimidines has been achieved through the cyclo-condensation of 2,4-diamino-6-hydroxypyrimidine (B22253) with α,α-dibromo aldehydes.

Research into related diaminopyrimidines has demonstrated their utility in constructing a variety of fused systems:

Pyrido[2,3-d:6,5-d']dipyrimidines and Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines: These have been synthesized via a three-component one-pot cyclo-condensation of barbituric acids, aromatic aldehydes, and 6-aminouracils or 1H-pyrazol-5-amines.

Thiazolo[4,5-d]pyrido[2,1-b]pyrimidines: These derivatives were synthesized from Michael adducts prepared by reacting arylidenorhodanines with 2-aminopyridine.

Fused N-Heterocycles: The functionalization of pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines has been achieved through nucleophilic addition of Grignard reagents and metal-mediated reactions, showcasing pathways to derivatize these complex scaffolds. nih.gov

The fusion of heterocyclic rings, such as pyridine (B92270), furan, or pyrrole, onto a core structure can lead to compounds with enhanced stability, unique electronic properties, and significant biological activity. ias.ac.in The synthesis of these fused systems often follows two main approaches: constructing the new ring onto the existing pyrimidine or building the pyrimidine ring onto a pre-existing fused system. ias.ac.in

Table 2: Examples of Fused Heterocyclic Systems Derived from Pyrimidine Precursors This table illustrates the diversity of fused heterocyclic structures that can be synthesized from pyrimidine-based starting materials, highlighting potential synthetic routes for expanding the this compound core.

Polymer-supported or Immobilized this compound Architectures

The immobilization of organic molecules onto solid supports, such as polymers, is a widely used strategy to facilitate purification, enable catalyst recycling, and develop materials for sensing applications. While direct examples of polymer-supported this compound are not prominent in the search results, the principles for immobilizing azo dyes and amino-functionalized heterocycles are well-established. rsc.orgafricacommons.netacs.org

A common approach involves attaching the molecule of interest to a pre-functionalized polymer resin. For this compound, this could be achieved through several methods:

Reaction of Amino Groups: The amino groups at the C4 and C6 positions can react with electrophilic sites on a polymer support (e.g., chloromethylated polystyrene) to form a covalent bond.

Modification of the Phenyl Ring: A functional group (e.g., a carboxylic acid or an amino group) could be introduced onto the phenyl ring of the azo moiety, which can then be used as a handle for attachment to a polymer support.

Studies have demonstrated the synthesis of azo dyes using polymer-supported reagents, which simplifies the production process and reduces waste. rsc.orgresearchgate.net For example, diazonium salts can be generated using a polymer-supported nitrite (B80452) and then coupled with an appropriate partner. rsc.org

Furthermore, azo dyes have been incorporated into soluble polymer-bound catalysts. acs.orgacs.org In some cases, the dye acts as an inert "spectator" tag to monitor the catalyst's location and recovery. acs.org In other instances, the azo dye itself can act as a ligand for a metal catalyst, playing a direct role in the catalytic cycle. acs.orgacs.org These approaches highlight the potential for using this compound in the development of "visible catalysts," where the color of the dye allows for easy monitoring of the catalyst's behavior. acs.org The immobilization on a solid support would offer the additional advantages of easy separation and potential for reuse.

Advanced Applications in Research Materials and Systems

Molecular Switches and Photoresponsive Materials Design

The core of 5-Phenylazopyrimidine-4,6-diamine's utility in photoresponsive materials lies in its phenylazo group. Azobenzene (B91143) and its derivatives are renowned photochromic compounds, capable of reversible isomerization between their stable trans and metastable cis forms upon irradiation with light of specific wavelengths. This transformation induces significant changes in molecular geometry, dipole moment, and absorption spectra, making them ideal candidates for molecular switches.

The isomerization process can be summarized as follows:

Trans-to-Cis: Irradiation with UV light (typically around 365 nm) excites the π→π* transition of the trans isomer, leading to its conversion to the cis form.

Cis-to-Trans: The reverse process can be triggered by irradiation with visible light (typically > 400 nm) corresponding to the n→π* transition of the cis isomer, or it can occur thermally.

This light-induced switching capability allows this compound to be incorporated into polymers, liquid crystals, or self-assembled monolayers to create materials whose properties can be controlled remotely by light. While direct studies on this compound are specific, research on analogous systems, such as 5-(phenylethynyl)pyrimidines, has shown that modifications to the pyrimidine (B1678525) ring can act as "molecular switches" to modulate biological activity, highlighting the potential of the pyrimidine core in such applications nih.gov. The presence of the diamine groups on the pyrimidine ring could further influence the photo-switching behavior through intramolecular hydrogen bonding, potentially stabilizing one isomer over the other or altering the quantum yields of isomerization. The existence of tautomeric forms, such as an azo-enamine structure, could also play a role in its spectroscopic properties and response to external stimuli researchgate.net.

Ligands for Supramolecular Assemblies and Host-Guest Systems

The this compound molecule is rich in potential coordination sites, making it an excellent ligand for constructing intricate supramolecular structures. The nitrogen atoms of the pyrimidine ring, the two amino groups, and the azo bridge can all act as Lewis basic sites for coordination with metal ions or as hydrogen bond acceptors/donors. This versatility allows it to participate in both coordination chemistry and hydrogen-bond-driven self-assembly.

In host-guest chemistry, the molecule can act as a guest, fitting into the cavity of a larger host molecule like a cucurbituril (B1219460) or cyclodextrin (B1172386) nih.gov. The phenyl ring can be encapsulated within a hydrophobic cavity, while the more polar diamino-pyrimidine portion can interact with the host's portal or exterior, leading to the formation of stable inclusion complexes. Such host-guest systems can be used to modify the solubility, stability, and photoreactivity of the azo dye.

Non-Covalent Interactions and Molecular Recognition Phenomena

The formation of supramolecular assemblies and host-guest complexes is governed by a variety of non-covalent interactions. For this compound, the key interactions include:

Hydrogen Bonding: The two primary amine (-NH₂) groups are potent hydrogen bond donors, while the pyrimidine ring nitrogens are strong acceptors. This allows for the formation of robust and directional hydrogen-bonding networks, such as N-H···N, which can link molecules into tapes, sheets, or three-dimensional frameworks nih.gov.

π-π Stacking: The electron-rich phenyl ring and the electron-deficient pyrimidine ring can engage in strong π-π stacking interactions. These interactions are crucial for the vertical self-assembly of the molecules into columnar or layered structures mdpi.com.

These well-defined interactions enable specific molecular recognition. The precise arrangement of hydrogen bond donors and acceptors, combined with the shape and electronic properties of the molecule, allows it to selectively bind to complementary molecules or ions, which is the foundational principle of its use in chemosensors and self-assembly nih.govmdpi.com.

Self-Assembly Strategies and Higher-Order Structures

Through the interplay of the non-covalent forces described above, this compound molecules can spontaneously organize into well-defined, higher-order structures. The directional nature of hydrogen bonding combined with the broader influence of π-π stacking can lead to complex architectures mdpi.comrsc.org. For instance, hydrogen bonding between the diamino-pyrimidine moieties could form linear tapes, which then stack via π-π interactions between the phenylazopyrimidine cores to create layered or ribbon-like superstructures nih.gov. The study of similar azo dyes has demonstrated that subtle changes in molecular structure can significantly impact self-assembly behavior, leading to the formation of distinct aggregate types like H- or J-aggregates, which have unique spectroscopic signatures rsc.org. The tendency of molecules to form secondary structures based on non-covalent π-stacking is a key factor in designing functional nanomaterials nih.gov.

Building Blocks for Complex Organic Synthesis

Beyond its use in materials science, this compound is a valuable intermediate in multi-step organic synthesis. Its structure contains multiple reactive sites that can be selectively modified to produce more complex molecules.

A notable application is its role as a precursor in the synthesis of adenine (B156593). A patented process describes the preparation of 4,6-diamino-5-phenylazopyrimidine by reacting phenylazomalononitrile with formamide (B127407) and ammonia (B1221849) google.com. In a subsequent step, the central azo bond (-N=N-) of the this compound is cleaved through hydrogenation. This cleavage, followed by cyclization, yields adenine, a fundamental component of nucleic acids and a crucial molecule in biochemistry google.com. This two-stage process is reported to produce adenine in high yield and purity google.com.

The pyrimidine-4,6-diamine scaffold itself is a common feature in molecules designed for biological activity, such as Janus kinase (JAK) inhibitors, further underscoring the importance of this class of compounds as building blocks in medicinal chemistry nih.govnih.gov.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₆ | chemsrc.com |

| Molecular Weight | 214.227 g/mol | chemsrc.com |

| Density | 1.43 g/cm³ | chemsrc.com |

| Boiling Point | 481.1ºC at 760 mmHg | chemsrc.com |

| Flash Point | 244.7ºC | chemsrc.com |

| LogP | 2.56770 | chemsrc.com |

Development of Chemosensors and Recognition Elements

The inherent properties of this compound make it a promising candidate for the development of chemosensors, particularly colorimetric sensors. The principle relies on a detectable change in the molecule's properties upon binding to a specific analyte (e.g., a metal ion or an anion).

The azo group gives the compound its characteristic color. The coordination of an analyte to the recognition sites—the diamino-pyrimidine moiety—can perturb the electronic structure of the entire conjugated system. This perturbation alters the energy of the π→π* and n→π* electronic transitions, resulting in a visible color change. This phenomenon allows for the simple visual detection of the target analyte. Research on related systems has shown that host-guest complex formation can induce changes in fluorescence, providing another mode of detection nih.gov. The development of a sensor would involve tailoring the binding pocket to achieve high selectivity for a particular target, a common strategy in the design of modern chemical sensors nih.gov.

Biological Activity and Molecular Mechanisms Research Oriented

Investigation of Enzyme Inhibition Mechanisms

The structural framework of 5-Phenylazopyrimidine-4,6-diamine, particularly the diaminopyrimidine ring, is a classic pharmacophore known to interact with several key enzymes.

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential precursor for the synthesis of nucleic acids and amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it a prime target for antimicrobial and anticancer therapies.

The 2,4-diaminopyrimidine (B92962) motif is a cornerstone of many DHFR inhibitors. nih.gov Compounds like Trimethoprim and Iclaprim, which are lipophilic antifolates containing this core structure, are known for their antibacterial properties. nih.gov This class of inhibitors typically mimics the natural substrate, dihydrofolate, binding to the enzyme's active site. nih.gov Given that this compound possesses the 4,6-diaminopyrimidine (B116622) structure, it is plausible that it could exhibit inhibitory activity against DHFR. The phenylazo substituent at the 5-position would occupy a variable binding pocket, and its specific size, conformation, and electronic properties would be critical in determining the binding affinity and selectivity for DHFR from different species (e.g., bacterial vs. human). Quantitative structure-activity relationship (QSAR) studies on related diaminophenyl compounds have demonstrated that substitutions on the phenyl ring significantly influence inhibitory potency against human DHFR. bohrium.com

GTP cyclohydrolase I (GTPCH) is the rate-limiting enzyme in the de novo synthesis of (6R)-5,6,7,8-tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases and aromatic amino acid hydroxylases. nih.govresearchgate.net Inhibition of GTPCH can, therefore, modulate a variety of physiological processes.

Research on the prototypical GTPCH inhibitor, 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP), reveals a sophisticated mechanism of action. nih.govresearchgate.net Potent inhibition by DAHP is not a result of direct competition with the substrate GTP at the active site. researchgate.net Instead, it occurs via an indirect mechanism that necessitates the presence of the GTPCH feedback regulatory protein (GFRP). nih.govresearchgate.net In this model, DAHP mimics the pathway's end-product, BH4, and engages the endogenous feedback inhibitory system mediated by GFRP. nih.govresearchgate.net This inhibition can be reversed by L-phenylalanine, another characteristic shared with BH4/GFRP-mediated inhibition. researchgate.net

Since this compound shares the diaminopyrimidine core with DAHP, it could potentially inhibit GTPCH through a similar GFRP-dependent mechanism. Its efficacy would likely be most pronounced in cells that express high levels of GFRP. nih.govresearchgate.net The large phenylazo group at the 5-position would differentiate it from DAHP and could influence its interaction with the GTPCH-GFRP complex.

Modulation of Cellular Pathways

Beyond direct enzyme inhibition, the structure of this compound suggests it could modulate key cellular signaling pathways.

Nitric oxide (NO) is a critical signaling molecule, but its overproduction by inducible nitric oxide synthase (iNOS) during an immune response can lead to inflammation and tissue damage. pnas.org Therefore, inhibiting immune-activated NO production is a valid therapeutic strategy. pnas.org

Studies on a series of 5-substituted pyrimidines have shown that this scaffold can effectively inhibit NO production in vitro. researchgate.net Specifically, 2-amino-4,6-dichloropyrimidines with various substituents at the 5-position were found to inhibit immune-activated NO production in mouse peritoneal cells, whereas their 2-amino-4,6-dihydroxypyrimidine (B16511) counterparts were inactive. researchgate.net This highlights the critical role of the substituents at both the C5 position and the C4/C6 positions.

The most effective compound in the series was 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited an IC₅₀ of 2 µM. researchgate.net This suggests that the phenylazo group at the C5 position of this compound could confer similar NO-inhibitory properties. The diamino groups at positions 4 and 6 would also be crucial determinants of this activity. The precise mechanism for this inhibition remains to be fully elucidated but is a promising area of investigation for compounds with this structure. researchgate.net

Table 1: Inhibitory Effects of 5-Substituted 2-Amino-4,6-dichloropyrimidines on Nitric Oxide (NO) Production Data sourced from a study on mouse peritoneal cells, demonstrating the influence of the C5 substituent on inhibitory potency. researchgate.net

| Compound | 5-Substituent | IC₅₀ (µM) |

| 5-fluoro-2-amino-4,6-dichloropyrimidine | -F | 2 |

| 2-amino-4,6-dichloro-5-iodopyrimidine | -I | 9 |

| 2-amino-4,6-dichloro-5-methylpyrimidine | -CH₃ | 15 |

| 2-amino-4,6-dichloro-5-formylpyrimidine | -CHO | 22 |

| 2-amino-4,6-dichloro-5-nitropyrimidine | -NO₂ | 36 |

The azo group (–N=N–) is an electrochemically active functional group that can participate in redox reactions. In biological systems, azo compounds can be reduced, leading to the cleavage of the azo bond. bohrium.comnih.gov This process is often mediated by enzymes known as azoreductases, which are present in gut microbiota and the liver, or can be linked to cellular electron transport chains. nih.govnih.gov

The reduction of the azo bond is a significant biochemical transformation that involves the transfer of electrons from cellular donors, such as NADH or NADPH, often via flavin cofactors. nih.gov This reductive cleavage of this compound would yield two separate aromatic amine metabolites: 4,5,6-triaminopyrimidine and aniline. This process inherently interferes with the cell's normal electron flow and redox homeostasis. nih.gov By accepting electrons, the azo compound can divert them from their intended biochemical pathways, such as cellular respiration. Thermodynamic calculations indicate that coupling electron donor oxidation to azo reduction can be an energy-yielding process for microorganisms. nih.gov Therefore, a primary molecular mechanism for this compound in certain biological contexts could be its ability to act as an alternative electron acceptor, thereby disrupting critical electron transfer-dependent pathways.

Structure-Activity Relationships for Targeted Biological Effects

The biological activity of this compound would be dictated by the interplay of its three key structural components: the pyrimidine (B1678525) ring, the diamino substituents, and the 5-phenylazo group. Structure-activity relationship (SAR) insights can be inferred from related molecules.

The 4,6-Diaminopyrimidine Core: This unit is essential for potential activity as a DHFR or GTPCH inhibitor. The two amino groups act as key hydrogen bond donors and acceptors, mimicking the interactions of endogenous substrates. Modification or replacement of these amines would likely abolish these specific activities.

The Phenylazo Group at C5: This substituent is the most significant modulator of activity.

For enzyme inhibition (DHFR/GTPCH): The size and electronic nature of this entire group would determine how well the molecule fits into and interacts with the enzyme's active site.

For NO Inhibition: As shown with related compounds, the presence of a substituent at C5 is critical for activity. researchgate.net The phenylazo group's specific properties would define the potency of NO inhibition.

For Electron Transfer: This group is the site of metabolic cleavage. Its redox potential, which can be fine-tuned by substituents on the phenyl ring, determines the ease of its reduction and its ability to interfere with cellular electron transport. nih.gov

Substituents on the Phenyl Ring: While the parent compound is unsubstituted, derivatization of the phenyl ring would be a primary strategy for optimizing biological effects. Research on related 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine has utilized Suzuki cross-coupling reactions to create a variety of aryl-substituted analogs. This demonstrates that the phenyl ring is an accessible point for modification to enhance potency, alter selectivity, or modulate pharmacokinetic properties. For instance, introducing electron-withdrawing or electron-donating groups would alter the redox potential of the azo bond and modify the electronic character of the molecule, thereby impacting its binding to target proteins.

Antimicrobial and Anti-inflammatory Mechanisms at the Molecular Level

There is a significant lack of specific research into the antimicrobial and anti-inflammatory mechanisms of this compound. General studies on related heterocyclic compounds containing the pyrimidine scaffold suggest potential pathways, but direct evidence for this particular compound is not available.

Pyrimidine derivatives, as a class, have been noted for their diverse biological activities, including antimicrobial and anti-inflammatory effects. The mechanisms often involve the inhibition of key enzymes or the modulation of signaling pathways. For instance, some pyrimidine-containing compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or by modulating the production of pro-inflammatory cytokines. However, without specific studies on this compound, any proposed mechanism would be purely speculative.

Role as Metabolic Antagonists (e.g., Folic Acid Antagonism in Microbiological Systems)

The structural similarity of pyrimidines to the building blocks of nucleic acids suggests that they could act as metabolic antagonists. A primary example of this is the role of some pyrimidine derivatives as folic acid antagonists. Folic acid is essential for the synthesis of nucleotides, and its pathway is a common target for antimicrobial agents.

Compounds that interfere with folic acid metabolism, such as inhibitors of dihydrofolate reductase (DHFR) or dihydropteroate (B1496061) synthase (DHPS), can effectively halt microbial growth. While it is plausible that this compound could exhibit such activity due to its pyrimidine core, there are no specific studies confirming its role as a folic acid antagonist or detailing its inhibitory effects on these key enzymes in microbiological systems. The table below illustrates the key enzymes in the folic acid pathway that are often targeted by antagonists.

| Enzyme | Function in Folic Acid Pathway | Potential for Inhibition by Pyrimidine Analogs |

| Dihydropteroate Synthase (DHPS) | Catalyzes the formation of dihydropteroate from p-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate. | High |

| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate to tetrahydrofolate, a key co-factor in nucleotide synthesis. | High |

Without dedicated research, the potential for this compound to act as a metabolic antagonist remains an area for future investigation.

Analytical Methodologies Utilizing 5 Phenylazopyrimidine 4,6 Diamine

Spectrophotometric Determination Techniques

Spectrophotometry is a widely used method for the quantitative analysis of compounds that absorb light. For 5-Phenylazopyrimidine-4,6-diamine, its distinct chromophoric structure, containing both a pyrimidine (B1678525) ring and a phenylazo group, allows for its determination using UV-Visible spectrophotometry. The azo group, in particular, imparts a strong color to the compound, making it highly suitable for colorimetric analysis.

The principle of this technique relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For this compound, a specific wavelength of maximum absorbance (λmax) is used for quantification to ensure the highest sensitivity and accuracy. According to patent literature, this compound exhibits a maximum UV absorbance at 365 nm when dissolved in 0.1N hydrochloric acid google.com.

Method development for the spectrophotometric analysis of pyrimidine derivatives often involves selecting an appropriate solvent system in which the analyte is stable and shows no interference nih.gov. For instance, a study on a different pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, identified a λmax at 275 nm, with validation confirming the method's linearity, accuracy, and precision nih.gov. Such validation procedures are standard practice to ensure the reliability of the analytical method.

| Parameter | Value | Reference |

| Compound | This compound | google.com |

| Analytical Method | UV Spectrophotometry | google.com |

| Solvent | 0.1N Hydrochloric Acid | google.com |

| λmax | 365 nm | google.com |

| Molar Extinction Coeff. (E%) | 817 | google.com |

Development of Chemical Derivatization Methods for Enhanced Detection

To enhance the sensitivity and selectivity of spectrophotometric analysis, especially at very low concentrations, chemical derivatization techniques can be employed. Derivatization involves reacting the target analyte with a reagent to produce a new compound (a derivative) with more favorable analytical properties, such as a higher molar absorptivity or a shift in λmax to a region with less interference.

For compounds like this compound, which already possesses a strong chromophore, derivatization may be explored to further amplify the signal or to enable detection in complex matrices. A common strategy involves diazo-coupling reactions. For example, a method for determining phenylephrine (B352888) involves its coupling with diazotized 2-aminobenzothiazole (B30445) in an alkaline medium to form an intensely colored azo dye with a λmax at 510 nm scispace.com. This principle is analogous to the synthesis of this compound itself and highlights how such reactions can be adapted for analytical purposes.

Another approach is to use specific derivatizing agents that react with the amino groups on the pyrimidine ring. For instance, 5-(4,6-dichlorotriazinyl)aminofluorescein (B148997) (DTAF) has been used as a fluorescent derivatizing agent for phenylenediamines researchgate.net. The reagent reacts with amino groups under alkaline conditions to form a highly fluorescent product, significantly improving detection sensitivity researchgate.net. While this method was developed for micellar electrokinetic chromatography, the underlying principle of using a labeling agent to enhance detectability is applicable to spectrophotometry, particularly through fluorescence spectrophotometry.

| Derivatization Strategy | Reagent Example | Principle | Potential Advantage |

| Diazo-coupling | Diazotized 2-aminobenzothiazole | Forms a new, intensely colored azo dye with the analyte. | Increased molar absorptivity and shift in λmax. scispace.com |

| Fluorescent Labeling | 5-(4,6-dichlorotriazinyl)aminofluorescein (DTAF) | Reacts with amino groups to form a fluorescent derivative. | Significantly enhanced detection sensitivity via fluorimetry. researchgate.net |

Chromatographic Separation and Characterization Methods (e.g., HPLC)

Chromatography is a powerful technique for separating, identifying, and quantifying the components of a mixture. nih.gov High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile compounds like this compound. It offers high resolution, sensitivity, and speed. nih.gov

In a typical HPLC method for a pyrimidine derivative, a reversed-phase (RP) column, such as a C18 column, is often used. researchgate.netresearchgate.net The separation is based on the differential partitioning of the analyte between the non-polar stationary phase (the column) and a polar mobile phase. The composition of the mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve good separation of the target compound from impurities or other components. researchgate.netpan.olsztyn.pl Detection is commonly performed using a UV-Vis detector set at the λmax of the analyte.

For complex mixtures containing multiple purine (B94841) and pyrimidine derivatives, more advanced methods like ion-pairing HPLC coupled with mass spectrometry (LC-MS/MS) have been developed. These methods can simultaneously quantify dozens of related metabolites by achieving fine-tuned chromatographic resolution and highly selective detection. nih.govnih.govresearchgate.netnih.gov For example, an LC-MS/MS assay was developed to reliably determine 27 different purine and pyrimidine analytes in urine, demonstrating the power of this technique for complex biological samples. nih.govresearchgate.net While developed for a broader class of compounds, these established methods provide a robust framework for developing a specific HPLC or LC-MS/MS method for this compound.

| Parameter | Typical Condition | Purpose |

| Technique | Reversed-Phase HPLC | Separation of non-volatile compounds. researchgate.net |

| Stationary Phase | C18 column | Provides a non-polar surface for hydrophobic interactions. researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer mixture | Elutes components based on polarity. Composition is optimized for resolution. researchgate.net |